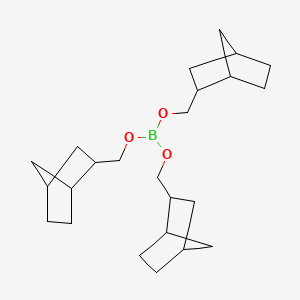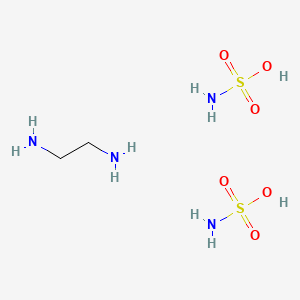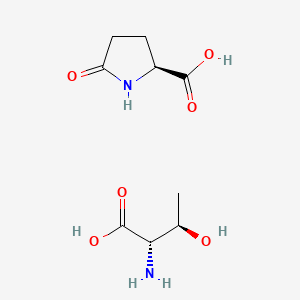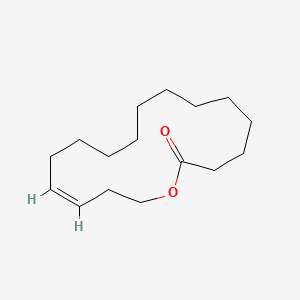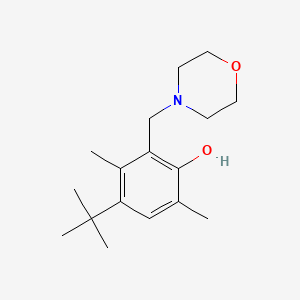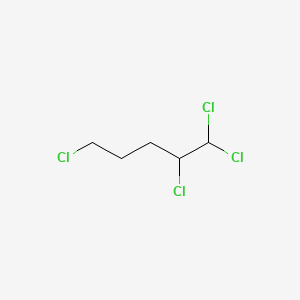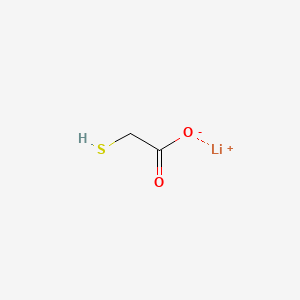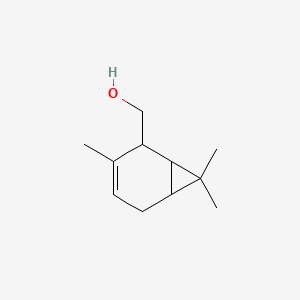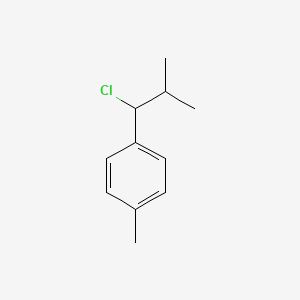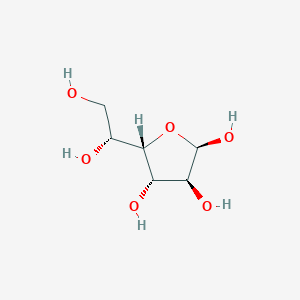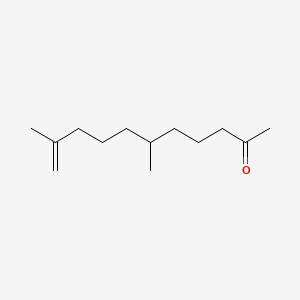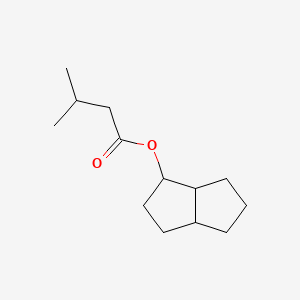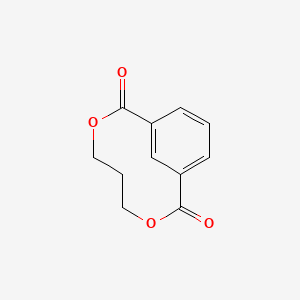
Propane-1,3-diyl isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-diyl isophthalate is a chemical compound with the molecular formula C11H10O4. It is an ester derived from isophthalic acid and propane-1,3-diol. This compound is known for its applications in the synthesis of polyesters and other polymeric materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propane-1,3-diyl isophthalate can be synthesized through the esterification of isophthalic acid with propane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then purified through distillation or crystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Propane-1,3-diyl isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Isophthalic acid and propane-1,3-diol.
Reduction: Propane-1,3-diol and isophthalic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propane-1,3-diyl isophthalate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyesters and other polymeric materials.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is used in the production of high-performance plastics and resins
Mécanisme D'action
The mechanism of action of propane-1,3-diyl isophthalate involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long polymer chains. The ester groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
- Ethane-1,2-diyl isophthalate
- Butane-1,4-diyl isophthalate
- Bisphenol A isophthalate
Comparison: Propane-1,3-diyl isophthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to ethane-1,2-diyl isophthalate and butane-1,4-diyl isophthalate, this compound offers a balance between flexibility and rigidity in polymeric materials. Bisphenol A isophthalate, on the other hand, provides higher thermal stability but may have different biocompatibility profiles .
Propriétés
Numéro CAS |
97552-48-2 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
3,7-dioxabicyclo[7.3.1]trideca-1(13),9,11-triene-2,8-dione |
InChI |
InChI=1S/C11H10O4/c12-10-8-3-1-4-9(7-8)11(13)15-6-2-5-14-10/h1,3-4,7H,2,5-6H2 |
Clé InChI |
DLAPJRRJGUIWTG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=CC(=CC=C2)C(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


